molecular formula C23H20ClNO B5112092 3-(2-chlorophenyl)-N-(2-methylbenzyl)-2-phenylacrylamide

3-(2-chlorophenyl)-N-(2-methylbenzyl)-2-phenylacrylamide

Cat. No. B5112092
M. Wt: 361.9 g/mol
InChI Key: JBCJZGBMAGRDCR-RCCKNPSSSA-N
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Description

3-(2-chlorophenyl)-N-(2-methylbenzyl)-2-phenylacrylamide is a chemical compound that belongs to the class of amides. It is a white to off-white powder that is soluble in organic solvents. This compound has gained a lot of attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(2-methylbenzyl)-2-phenylacrylamide is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-chlorophenyl)-N-(2-methylbenzyl)-2-phenylacrylamide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-chlorophenyl)-N-(2-methylbenzyl)-2-phenylacrylamide in lab experiments is its potential as a drug target for the treatment of various diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 3-(2-chlorophenyl)-N-(2-methylbenzyl)-2-phenylacrylamide. One direction is to further investigate its mechanism of action and optimize its therapeutic potential for the treatment of various diseases. Another direction is to study its potential as a drug target for the treatment of other diseases such as autoimmune diseases and infectious diseases. Additionally, future studies could focus on the development of novel formulations and delivery methods for this compound to improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 3-(2-chlorophenyl)-N-(2-methylbenzyl)-2-phenylacrylamide is a chemical compound with potential applications in scientific research. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it a promising drug target for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-N-(2-methylbenzyl)-2-phenylacrylamide involves the reaction of 2-chlorobenzoyl chloride with N-(2-methylbenzyl)aniline in the presence of a base such as triethylamine. The resulting product is then reacted with phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide to obtain 3-(2-chlorophenyl)-N-(2-methylbenzyl)-2-phenylacrylamide.

Scientific Research Applications

3-(2-chlorophenyl)-N-(2-methylbenzyl)-2-phenylacrylamide has been found to have potential applications in scientific research. It has been studied for its anti-inflammatory, anti-tumor, and neuroprotective properties. It has also been studied for its potential as a drug target for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[(2-methylphenyl)methyl]-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO/c1-17-9-5-6-13-20(17)16-25-23(26)21(18-10-3-2-4-11-18)15-19-12-7-8-14-22(19)24/h2-15H,16H2,1H3,(H,25,26)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCJZGBMAGRDCR-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=CC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CNC(=O)/C(=C/C2=CC=CC=C2Cl)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-chlorophenyl)-N-(2-methylbenzyl)-2-phenylprop-2-enamide

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